molecular formula C11H14ClNO2S2 B2885153 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1448033-92-8

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2885153
CAS No.: 1448033-92-8
M. Wt: 291.81
InChI Key: PTVCYKDBMXDUEI-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a thiophene ring, a chloro substituent, and a methoxytetrahydrothiophene moiety. This compound has been studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 5-chlorothiophene-2-carbonyl chloride, which is then reacted with (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chloro substituent on the thiophene ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the methoxytetrahydrothiophene moiety, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for Factor Xa make it a valuable compound for further research and development in anticoagulant therapy.

Properties

IUPAC Name

5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S2/c1-15-11(4-5-16-7-11)6-13-10(14)8-2-3-9(12)17-8/h2-3H,4-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVCYKDBMXDUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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